molecular formula C18H20N2O2S B2819060 N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034240-71-4

N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2819060
CAS No.: 2034240-71-4
M. Wt: 328.43
InChI Key: OIWCMOAHHMWXIS-UHFFFAOYSA-N
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Description

N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as THTPA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Corrosion Inhibition

One study highlighted the corrosion inhibition effect and adsorption behavior of nicotinamide derivatives on mild steel in hydrochloric acid solution, demonstrating the potential of nicotinamide derivatives, including structures similar to "N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide," in protecting metals from corrosion. The inhibitors showed mixed-type corrosion inhibition behavior and their adsorption followed the Langmuir isotherm model (Chakravarthy, Mohana, & Kumar, 2014).

Nutritional and Clinical Care

Nicotinamide, the amide form of vitamin B3, plays a crucial role in cellular energy metabolism, impacting normal physiology and modulating pathways related to cellular survival and death. Its applications in clinical care include acting as a cytoprotectant against cellular inflammatory activation and apoptotic processes in disorders such as immune system dysfunction, diabetes, and aging-related diseases (Maiese, Zhao, Hou, & Shang, 2009).

DNA Damage Repair

Nicotinamide has been shown to stimulate DNA repair in human lymphocytes treated with UV irradiation and other DNA-damaging agents, indicating its potential in enhancing cellular repair mechanisms (Berger & Sikorski, 1980).

Antioxidant Properties

Investigations into nicotinamide's effects on rat brain mitochondria revealed its significant inhibition of oxidative damage, indicating its antioxidant capabilities that protect against protein oxidation and lipid peroxidation (Kamat & Devasagayam, 1999).

Cellular and Molecular Mechanisms

Studies have explored nicotinamide's influence on various cellular and molecular mechanisms, including its role in inhibiting kinase activity, promoting cell survival and differentiation in human pluripotent stem cells, and affecting cellular longevity and survival pathways (Meng et al., 2018).

Properties

IUPAC Name

N-(2-phenylethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-17(19-11-8-14-5-2-1-3-6-14)16-7-4-10-20-18(16)22-15-9-12-23-13-15/h1-7,10,15H,8-9,11-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWCMOAHHMWXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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